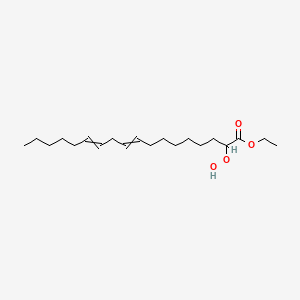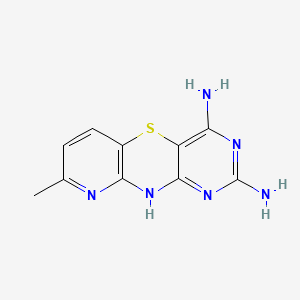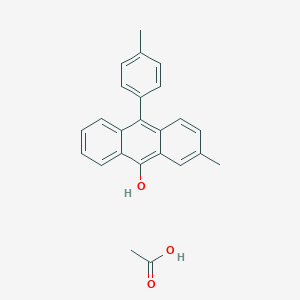
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is a complex organic compound that combines the properties of acetic acid and anthracene derivatives. This compound is notable for its unique structure, which includes an anthracene backbone substituted with a methyl group and a 4-methylphenyl group, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methyl-10-(4-methylphenyl)anthracene, which can be synthesized through Friedel-Crafts alkylation of anthracene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the hydroxyl group at the 9-position, forming 2-methyl-10-(4-methylphenyl)anthracen-9-ol. Finally, the hydroxyl group is esterified with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, particularly at the 1- and 2-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The acetic acid group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 4-methylphenyl ester: Shares the acetic acid and methylphenyl groups but lacks the anthracene moiety.
Anthracene-9-carboxylic acid: Contains the anthracene backbone with a carboxylic acid group at the 9-position.
2-Methyl-10-phenylanthracene: Similar structure but without the 4-methyl group on the phenyl ring.
Uniqueness
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the anthracene and acetic acid moieties allows for diverse applications in various fields, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63995-53-9 |
|---|---|
Molekularformel |
C24H22O3 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol |
InChI |
InChI=1S/C22H18O.C2H4O2/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-19(17)22(23)20-13-15(2)9-12-18(20)21;1-2(3)4/h3-13,23H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
RDDPAIAUCVKNSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)O)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
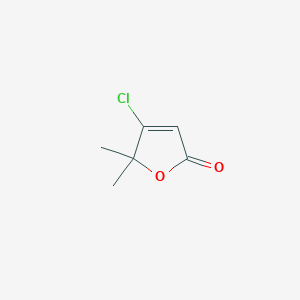

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
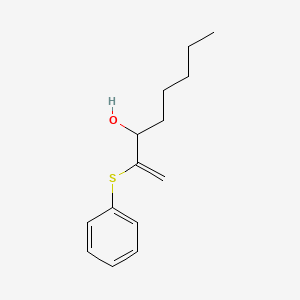
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
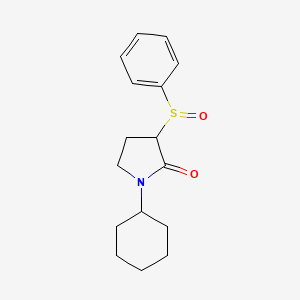
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)

